1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride
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Overview
Description
1-(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride is a chemical compound that features a pyran ring, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride typically involves the following steps:
Introduction of the Amino Group: The methanamine group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated precursor of the pyran ring.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield, cost-effectiveness, and scalability. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyran ring or the methanamine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated precursors, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
1-(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.
Mechanism of Action
The mechanism of action of 1-(2-methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
2H-Pyran-3(4H)-one: Another pyran derivative with different functional groups and biological activities.
4H-Pyran-4-one: Known for its stability and use in various chemical reactions.
2H-Chromene: A fused pyran derivative with significant biological activities.
Uniqueness: 1-(2-Methyl-3,6-dihydro-2H-pyran-2-yl)methanamine hydrochloride is unique due to its specific structure, which combines a pyran ring with a methanamine moiety
Properties
CAS No. |
2624141-83-7 |
---|---|
Molecular Formula |
C7H14ClNO |
Molecular Weight |
163.6 |
Purity |
95 |
Origin of Product |
United States |
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